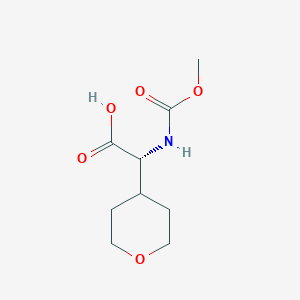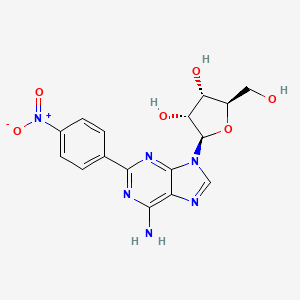
Adenosine, 2-(4-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine, 2-(4-nitrophenyl)- is a compound that combines the nucleoside adenosine with a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, 2-(4-nitrophenyl)- typically involves the reaction of adenosine with 4-nitrophenyl derivatives under specific conditions. One common method is the cyanoacetylation of amines, where adenosine reacts with 4-nitrophenyl cyanoacetate in the presence of a catalyst . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
Industrial production of Adenosine, 2-(4-nitrophenyl)- may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
Adenosine, 2-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitrophenyl group can also be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitrophenyl group can yield 2-(4-aminophenyl)adenosine, while nucleophilic substitution can result in various substituted adenosine derivatives .
科学研究应用
Adenosine, 2-(4-nitrophenyl)- has several scientific research applications:
作用机制
The mechanism of action of Adenosine, 2-(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at adenosine receptors, influencing various physiological processes . It can also inhibit enzymes like adenosine deaminase, leading to increased levels of adenosine and subsequent effects on cellular metabolism and signaling .
相似化合物的比较
Similar Compounds
Adenosine: A nucleoside involved in energy transfer and signal transduction.
2-(4-nitrophenyl)adenosine: Similar to Adenosine, 2-(4-nitrophenyl)- but with different substitution patterns.
3-(4-nitrophenyl)-5-phenyl isoxazole: Another compound with a nitrophenyl group, used as an inhibitor of adenosine deaminase.
Uniqueness
Adenosine, 2-(4-nitrophenyl)- is unique due to its specific combination of adenosine and a nitrophenyl group, which imparts distinct chemical and biological properties. This makes it valuable for studying the effects of nitrophenyl substitution on adenosine’s activity and for developing new therapeutic agents.
属性
CAS 编号 |
37151-16-9 |
|---|---|
分子式 |
C16H16N6O6 |
分子量 |
388.33 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-[6-amino-2-(4-nitrophenyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H16N6O6/c17-13-10-15(20-14(19-13)7-1-3-8(4-2-7)22(26)27)21(6-18-10)16-12(25)11(24)9(5-23)28-16/h1-4,6,9,11-12,16,23-25H,5H2,(H2,17,19,20)/t9-,11-,12-,16-/m1/s1 |
InChI 键 |
HNRQCEZXCMMODB-UBEDBUPSSA-N |
手性 SMILES |
C1=CC(=CC=C1C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


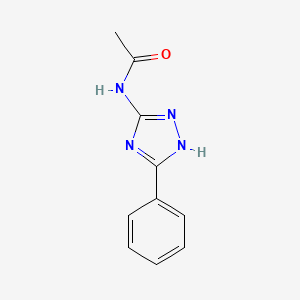
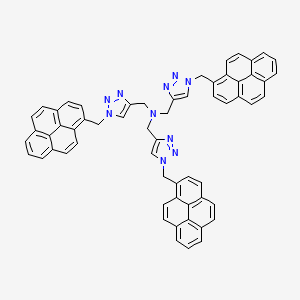
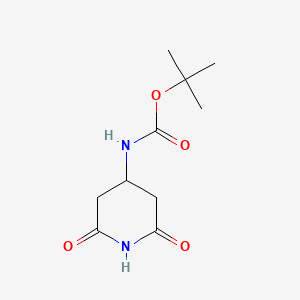
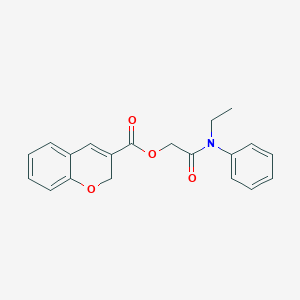
![4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12936301.png)
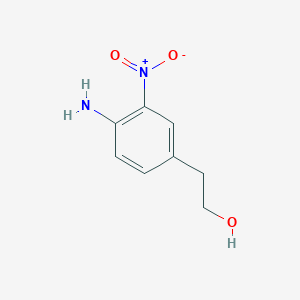
![1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12936308.png)
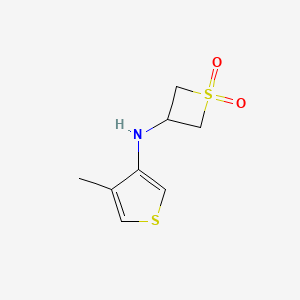
![N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide](/img/structure/B12936322.png)
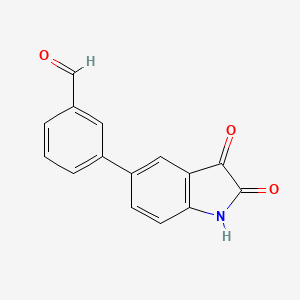
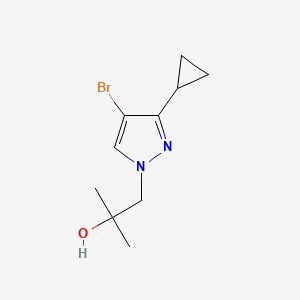
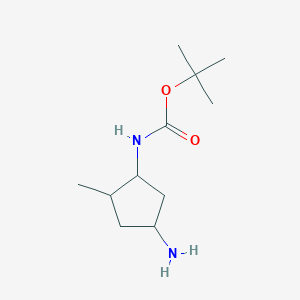
![N-{2-[(Butylcarbamoyl)amino]pyrimidin-4-yl}acetamide](/img/structure/B12936357.png)
